

# An In-depth Technical Guide to 2-(Carboxymethylthio)-4,6-dimethylpyrimidine Monohydrate

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 2-(Carboxymethylthio)-4,6-dimethylpyrimidine monohydrate

**Cat. No.:** B1584074

[Get Quote](#)

This guide provides a comprehensive technical overview of **2-(Carboxymethylthio)-4,6-dimethylpyrimidine monohydrate**, a heterocyclic compound with potential applications in various scientific fields. Drawing from established synthetic methodologies and the known biological activities of related pyrimidine derivatives, this document offers researchers, scientists, and drug development professionals a detailed exploration of its synthesis, physicochemical properties, and prospective areas of investigation.

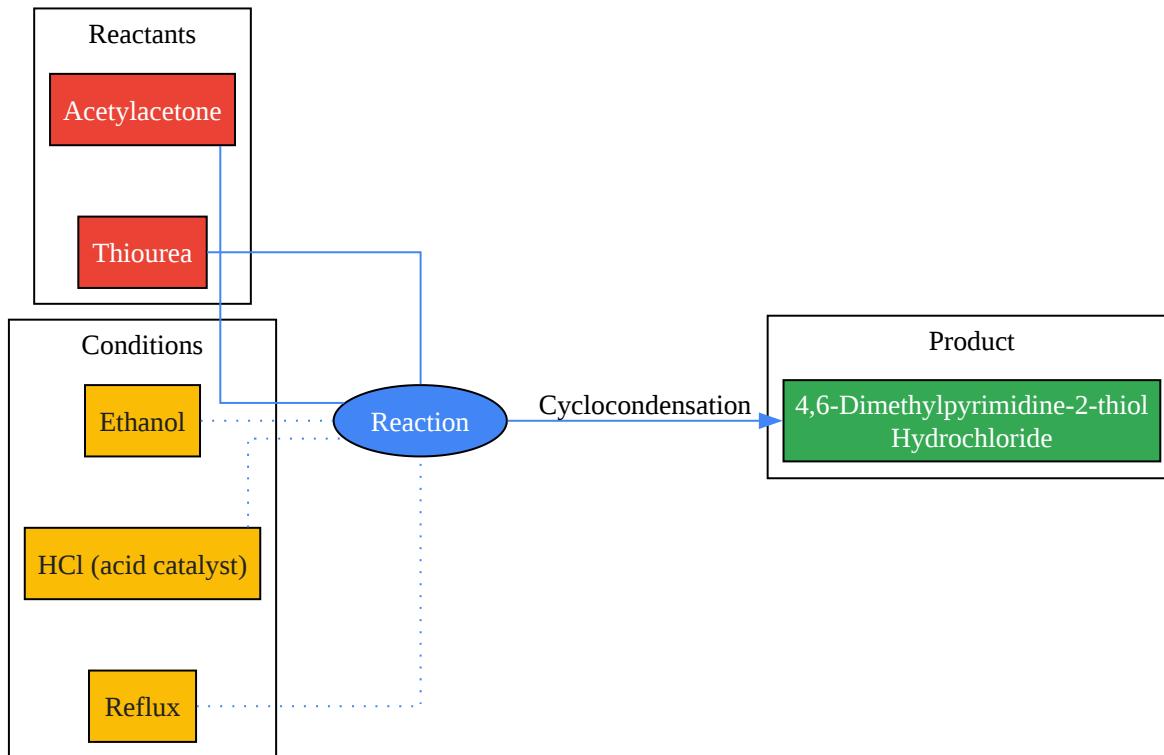
## Introduction: The Pyrimidine Scaffold and its Significance

Pyrimidine and its derivatives are fundamental building blocks in medicinal chemistry and chemical biology.<sup>[1][2]</sup> This nitrogen-containing heterocyclic ring is a core component of nucleobases in DNA and RNA, highlighting its intrinsic biological relevance. The diverse physiological activities exhibited by pyrimidine-based compounds have led to their widespread use in medicine as antimicrobial, antiviral, and anticancer agents.<sup>[2]</sup> The introduction of a thioether linkage and a carboxylic acid moiety to the 4,6-dimethylpyrimidine scaffold, as seen in 2-(Carboxymethylthio)-4,6-dimethylpyrimidine, offers a unique combination of functional groups that can modulate its chemical and biological properties. This guide will delve into the synthesis and potential utility of this specific derivative.

## Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is paramount for its application in research and development. Below is a summary of the known and predicted properties of 2-(Carboxymethylthio)-4,6-dimethylpyrimidine and its monohydrate form.

| Property                | Value                                                                                                               | Source                  |
|-------------------------|---------------------------------------------------------------------------------------------------------------------|-------------------------|
| IUPAC Name              | 2-((4,6-dimethylpyrimidin-2-yl)thio)acetic acid monohydrate                                                         | Inferred from structure |
| Synonyms                | 2-(Carboxymethylthio)-4,6-dimethylpyrimidine monohydrate, ((4,6-Dimethylpyrimidin-2-yl)thio)acetic acid monohydrate | Commercial Suppliers    |
| CAS Number              | 55749-30-9 (for the anhydrous form)                                                                                 | Commercial Suppliers    |
| Molecular Formula       | C <sub>8</sub> H <sub>10</sub> N <sub>2</sub> O <sub>2</sub> S · H <sub>2</sub> O                                   | Commercial Suppliers    |
| Molecular Weight        | 214.24 g/mol (anhydrous),<br>232.25 g/mol (monohydrate)                                                             | Calculated              |
| Predicted pKa           | 2.92 ± 0.10                                                                                                         | [3]                     |
| Predicted Boiling Point | 389.9 ± 44.0 °C                                                                                                     | [3]                     |
| Predicted Density       | 1.45 ± 0.1 g/cm <sup>3</sup>                                                                                        | [3]                     |


## Synthesis of 2-(Carboxymethylthio)-4,6-dimethylpyrimidine Monohydrate

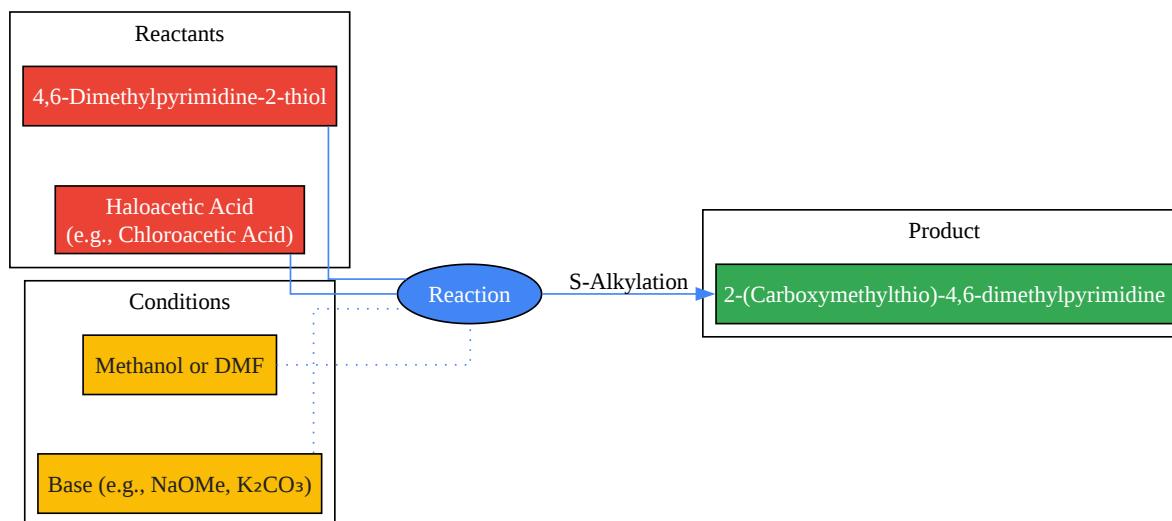
The synthesis of the target compound is a two-step process, commencing with the formation of the pyrimidine thiol backbone, followed by S-alkylation to introduce the carboxymethylthio group.

## Step 1: Synthesis of the Precursor, 4,6-Dimethylpyrimidine-2-thiol

The foundational precursor for the target molecule is 4,6-dimethylpyrimidine-2-thiol. This is synthesized via a well-established cyclocondensation reaction between acetylacetone and thiourea.<sup>[1]</sup> This reaction is a classic example of pyrimidine ring formation.

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thiourea in ethanol.
- Acidification: To this solution, add concentrated hydrochloric acid.
- Addition of Acetylacetone: Slowly add acetylacetone to the acidified solution.
- Reflux: Heat the reaction mixture to reflux and maintain for a specified period. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Isolation: Upon completion, cool the reaction mixture to room temperature. The product, 4,6-dimethylpyrimidine-2-thiol hydrochloride, will precipitate out of the solution.
- Purification: Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry.

[Click to download full resolution via product page](#)


**Figure 1:** Synthesis of 4,6-Dimethylpyrimidine-2-thiol.

## Step 2: S-Alkylation to Yield 2-(Carboxymethylthio)-4,6-dimethylpyrimidine

The second step involves the nucleophilic substitution of the thiol group with a haloacetic acid, typically chloroacetic acid or bromoacetic acid. This S-alkylation reaction is a common method for functionalizing thiopyrimidines.[4]

- **Reaction Setup:** In a suitable solvent such as methanol or dimethylformamide (DMF), dissolve 4,6-dimethylpyrimidine-2-thiol.

- **Base Addition:** Add a base, such as sodium methoxide or potassium carbonate, to the solution to deprotonate the thiol group, forming a more nucleophilic thiolate anion.<sup>[4]</sup>
- **Addition of Haloacetic Acid:** Slowly add a solution of chloroacetic acid or bromoacetic acid to the reaction mixture.
- **Reaction Monitoring:** Stir the reaction at room temperature or with gentle heating. Monitor the reaction progress using TLC.
- **Workup and Isolation:** Once the reaction is complete, neutralize the mixture with an appropriate acid. The product may precipitate out of the solution or can be extracted using a suitable organic solvent.
- **Purification and Hydration:** The crude product can be purified by recrystallization. The use of an aqueous solvent system during recrystallization can lead to the formation of the monohydrate.



[Click to download full resolution via product page](#)

**Figure 2:** S-Alkylation of 4,6-Dimethylpyrimidine-2-thiol.

## Potential Applications and Biological Activity

While specific biological studies on **2-(Carboxymethylthio)-4,6-dimethylpyrimidine monohydrate** are not extensively reported in the public domain, the broader class of 2-thio-containing pyrimidines exhibits a wide range of biological activities.<sup>[5][6]</sup> This suggests several promising avenues for future research into the title compound.

### Plant Growth Regulation

A study by Yengoyan et al. (2021) demonstrated that S-substituted derivatives of 4,6-dimethylpyrimidine-2-thiol possess pronounced plant growth-stimulating activity.<sup>[1]</sup> This suggests that **2-(Carboxymethylthio)-4,6-dimethylpyrimidine monohydrate** could be investigated as a potential plant growth regulator. The carboxylic acid moiety may enhance its solubility and uptake by plants.

### Antimicrobial and Antifungal Activity

Pyrimidine derivatives are well-known for their antimicrobial and antifungal properties.<sup>[2]</sup> The presence of the thioether linkage in the target molecule could contribute to its potential as an antimicrobial agent. Further screening against a panel of bacteria and fungi is warranted.

### Anticancer and Antiviral Potential

The pyrimidine scaffold is a key component in many anticancer and antiviral drugs.<sup>[2]</sup> The functional groups present in **2-(Carboxymethylthio)-4,6-dimethylpyrimidine monohydrate** could allow it to interact with various biological targets, making it a candidate for anticancer and antiviral screening.

### Enzyme Inhibition

The structural similarity of the carboxymethylthio group to certain biological substrates suggests that this compound could act as an enzyme inhibitor. For instance, haloacetic acids, which are structurally related to the carboxymethyl moiety, are known to inhibit glyceraldehyde-3-phosphate dehydrogenase (GAPDH).<sup>[7]</sup>

## Analytical Characterization

For a comprehensive understanding and quality control of **2-(Carboxymethylthio)-4,6-dimethylpyrimidine monohydrate**, a suite of analytical techniques should be employed.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR would confirm the chemical structure by identifying the different proton and carbon environments.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecule, confirming its elemental composition.
- Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic functional groups, such as the carboxylic acid C=O and O-H stretches, and the C-S bond.
- Elemental Analysis: This would determine the percentage composition of carbon, hydrogen, nitrogen, and sulfur, which can be compared against the theoretical values for the monohydrate.
- Melting Point: The melting point is a crucial physical property for assessing the purity of the compound.

## Conclusion and Future Directions

**2-(Carboxymethylthio)-4,6-dimethylpyrimidine monohydrate** is a readily synthesizable compound with a scaffold that is prevalent in biologically active molecules. While specific research on this particular derivative is limited, the known activities of related compounds suggest its potential in agriculture and medicine. Future research should focus on the full characterization of this compound, a thorough investigation of its biological activities through *in vitro* and *in vivo* screening, and structure-activity relationship (SAR) studies to optimize its potential therapeutic or agricultural applications.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. Sulfoxidation of pyrimidine thioate derivatives and study their biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. Study on the regioselective alkylation of 2-thiopyrimidine [jcps.bjmu.edu.cn]
- 5. Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological mechanism for the toxicity of haloacetic acid drinking water disinfection byproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-(Carboxymethylthio)-4,6-dimethylpyrimidine Monohydrate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1584074#2-carboxymethylthio-4-6-dimethylpyrimidine-monohydrate-literature-review>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)